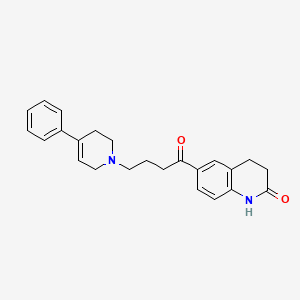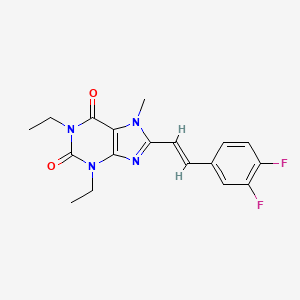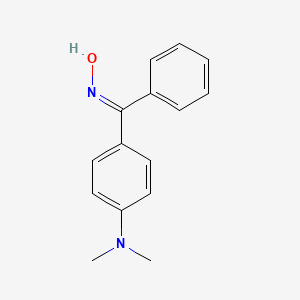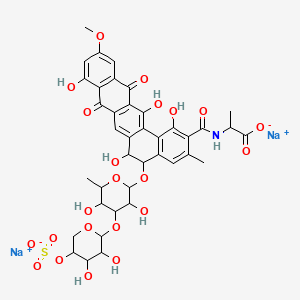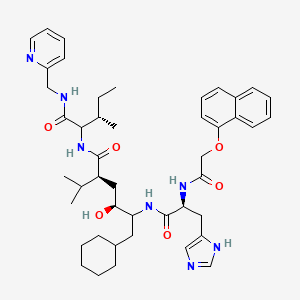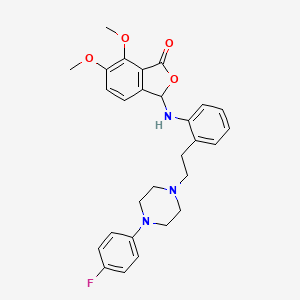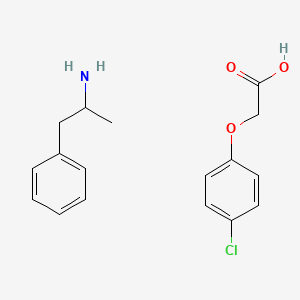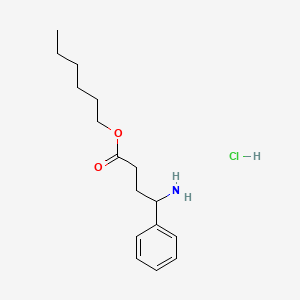
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of butyric acid, featuring an amino group and a phenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride typically involves the esterification of 4-amino-4-phenylbutyric acid with hexanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, potentially influencing synaptic transmission and neuronal activity. The exact molecular targets and pathways are still under investigation, but it is thought to interact with receptors and enzymes involved in neurotransmitter metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- DL-4-Amino-4-phenylbutyric acid ethyl ester hydrochloride
- DL-4-Amino-4-phenylbutyric acid methyl ester hydrochloride
- DL-4-Amino-4-phenylbutyric acid propyl ester hydrochloride
Uniqueness
DL-4-Amino-4-phenylbutyric acid hexyl ester hydrochloride is unique due to its hexyl ester group, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This difference in the ester group length can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
87253-02-9 |
|---|---|
Fórmula molecular |
C16H26ClNO2 |
Peso molecular |
299.83 g/mol |
Nombre IUPAC |
hexyl 4-amino-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-3-4-8-13-19-16(18)12-11-15(17)14-9-6-5-7-10-14;/h5-7,9-10,15H,2-4,8,11-13,17H2,1H3;1H |
Clave InChI |
KOLMGFYKKQZWFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)CCC(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


